Chemical structure of 4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid
Chemical structure of 4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid
The following is an in-depth technical guide regarding the chemical structure, synthesis, and application of 4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid .
Common Name: N-(4-Bromo-2-methylphenyl)maleamic Acid CAS Registry Number: 175205-16-0 Molecular Formula: C₁₁H₁₀BrNO₃
Executive Summary
4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid is a functionalized maleamic acid derivative serving as a critical intermediate in the synthesis of N-aryl maleimides. Structurally, it consists of a but-2-enoic acid backbone coupled to a 4-bromo-2-methylaniline moiety via an amide linkage.
In drug development and materials science, this compound acts as a "masked" maleimide. It is stable under ambient conditions but undergoes cyclodehydration to form N-(4-bromo-2-methylphenyl)maleimide , a potent Michael acceptor used for cysteine-selective protein conjugation and the synthesis of functionalized polymers. This guide details its structural properties, synthesis protocols, and conversion mechanics.
Chemical Structure & Properties[1][2][3][4][5][6]
Structural Analysis
The molecule exhibits a Z-configuration (cis) across the C2=C3 double bond, inherited from its maleic anhydride precursor. The structure features three distinct functional zones:
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Carboxylic Acid Tail (C1): Provides solubility and a handle for further esterification or salt formation.
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Olefinic Core (C2=C3): A conjugated double bond susceptible to isomerization (Z to E) or nucleophilic attack.
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Anilide Head (C4-N): The amide bond linking the core to the electron-rich, sterically hindered aryl ring (4-bromo-2-methylphenyl).
Table 1: Physicochemical Profile
| Property | Data | Note |
| Molecular Weight | 284.11 g/mol | Monoisotopic mass dominated by ⁷⁹Br/⁸¹Br isotopes. |
| Exact Mass | 282.9844 | Based on ⁷⁹Br. |
| Stereochemistry | (2Z) | Kinetic product of maleic anhydride ring opening. |
| pKa (Acid) | ~3.5 - 4.0 | Carboxylic acid proton (predicted). |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (CHCl₃, Hexanes). |
Resonance & Tautomerism
The amide nitrogen lone pair participates in resonance with the C4 carbonyl, reducing the electrophilicity of the carbonyl carbon. However, the adjacent double bond creates a conjugated system (O=C-CH=CH-COOH) that stabilizes the molecule but also predisposes it to Z-to-E isomerization (forming the fumaramic acid derivative) under thermal stress or acid catalysis.
Synthesis & Reaction Engineering
Synthesis Pathway
The synthesis exploits the high electrophilicity of maleic anhydride. The nucleophilic amine (4-bromo-2-methylaniline) attacks one carbonyl of the anhydride, causing ring opening. This reaction is typically spontaneous at room temperature in aprotic solvents.
Mechanism:
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Nucleophilic Attack: The aniline nitrogen attacks the carbonyl carbon of maleic anhydride.
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Ring Opening: The cyclic anhydride bond breaks, releasing the carboxylic acid.
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Proton Transfer: Rapid proton transfer yields the stable maleamic acid.
DOT Diagram 1: Synthesis Workflow
Caption: Kinetic pathway from precursors to maleamic acid, showing the optional downstream cyclization to maleimide.
Experimental Protocol (Standardized)
Objective: Synthesis of 4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid with >95% purity.
Reagents:
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Maleic anhydride (1.0 equiv)
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4-Bromo-2-methylaniline (1.0 equiv)[1]
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Solvent: Diethyl ether or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equiv (e.g., 9.8 g) of maleic anhydride in anhydrous THF (50 mL). Ensure complete dissolution.
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Addition: Dissolve 1.0 equiv (e.g., 18.6 g) of 4-bromo-2-methylaniline in THF (30 mL). Add this solution dropwise to the anhydride solution over 30 minutes.
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Note: The reaction is exothermic. Maintain temperature <30°C using an ice bath if necessary to prevent isomerization.
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Reaction: Stir the mixture at room temperature (20–25°C) for 2–4 hours. The product typically precipitates as a solid due to the formation of the polar carboxylic acid group.
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Isolation: Filter the precipitate.
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Purification: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove unreacted aniline.
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Drying: Vacuum dry at 40°C. Do not exceed 60°C to avoid cyclization.
Critical Applications: The Maleimide Gateway
The primary utility of this compound is as a precursor to N-(4-bromo-2-methylphenyl)maleimide . The maleamic acid form is often stored because it is more stable than the maleimide, which is sensitive to hydrolysis and polymerization.
Cyclodehydration (Acid to Imide)
To activate the "warhead" (the maleimide double bond), the acid must be cyclized.
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Chemical Method: Reaction with acetic anhydride (Ac₂O) and sodium acetate (NaOAc) at 60–80°C.
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Mechanism: Acylation of the carboxylic acid followed by intramolecular nucleophilic attack by the amide nitrogen.
DOT Diagram 2: Cyclization Logic
Caption: Chemical activation pathway transforming the stable acid intermediate into the reactive maleimide.
Use in Drug Development
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Cysteine Targeting: The resulting maleimide reacts rapidly with thiol groups (e.g., Cys residues on proteins) via Michael addition. The 4-bromo and 2-methyl substituents on the phenyl ring modulate the electrophilicity and steric environment, potentially altering selectivity compared to unsubstituted N-phenyl maleimides.
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Linker Chemistry: The bromine atom (Br) serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing the attachment of this unit to larger drug scaffolds after or before maleimide formation.
Analytical Characterization
To validate the structure, researchers should look for the following spectral signatures:
Table 2: Spectroscopic Markers
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (DMSO-d₆) | δ 10.0–10.5 ppm (s, 1H) | Amide -NH - proton. |
| δ 12.5–13.0 ppm (br s, 1H) | Carboxylic acid -COOH . | |
| δ 6.2–6.5 ppm (d, 2H) | Vinylic protons (-CH =CH -), typically J ~12 Hz (cis). | |
| δ 2.2 ppm (s, 3H) | Methyl group on the aryl ring. | |
| IR Spectroscopy | 1690–1710 cm⁻¹ | C=O stretch (Carboxylic acid). |
| 1650–1670 cm⁻¹ | C=O stretch (Amide I). | |
| 3200–3400 cm⁻¹ | N-H / O-H stretch (Broad). | |
| Mass Spectrometry | m/z 282/284 (1:1 ratio) | Characteristic bromine isotope pattern [M-H]⁻. |
References
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PubChem. (n.d.). (2Z)-4-(4-bromo-2-chloroanilino)-4-oxobut-2-enoic acid. National Library of Medicine. Retrieved February 20, 2026, from [Link]
- Havaldar, M. et al. (2018). Synthesis and biological evaluation of N-aryl maleimides. Journal of Chemical Research. (General reference for N-aryl maleamic acid synthesis protocols).
- Gao, H. et al. (2011). Synthesis of N-substituted maleimides and their polymerization. Polymer Chemistry.
